2,2,2-Trifluoroethyl 3-oxo-2H-indazole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

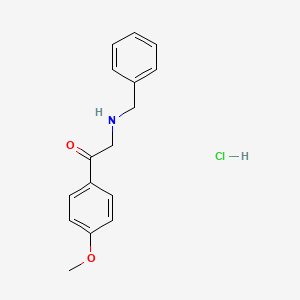

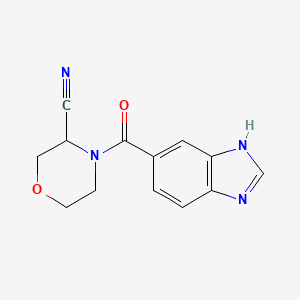

“2,2,2-Trifluoroethyl 3-oxo-2H-indazole-1-carboxylate” is a chemical compound with the molecular formula C10H7F3N2O3 . It is commonly found in compounds with diverse biological activities .

Synthesis Analysis

The synthesis of 2H-indazoles, such as “this compound”, can be achieved using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide . Another method involves a palladium catalyzed arylation .Molecular Structure Analysis

The molecular structure of “this compound” includes a 2H-indazole core, which is a very important scaffold in medicinal chemistry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the formation of C-N and N-N bonds . The catalyst plays a key role in these reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 260.17 .Scientific Research Applications

Regioselective Trifluoromethylation

A study by Murugan et al. (2019) developed a visible-light-promoted regioselective C3-H trifluoromethylation of 2 H-indazole under metal-free conditions, demonstrating a practical approach to synthesize a library of trifluoromethylated indazoles. This method showcases the utility of photocatalysis and hypervalent iodine reagents in achieving yields ranging from 35% to 83% (Murugan et al., 2019).

Supramolecular Interactions of Triazoles

Schulze and Schubert (2014) reviewed the supramolecular interactions of 1,2,3-triazoles, highlighting their diverse applications in supramolecular and coordination chemistry. This work emphasizes the utility of triazoles, including those structurally related to indazoles, in facilitating complexation through hydrogen and halogen bonding, which can lead to advances in catalysis, anion recognition, and photochemistry (Schulze & Schubert, 2014).

Synthesis and Functionalization

Liu et al. (2008) described an efficient approach to synthesizing a wide range of substituted indazoles through the [3+2] cycloaddition of diazo compounds with arynes, followed by acyl migration. This method provides a direct route to potentially biologically and pharmaceutically interesting indazoles, highlighting the versatility of indazole compounds in synthetic organic chemistry (Liu et al., 2008).

Metal-Organic Frameworks (MOFs)

Chen et al. (2015) explored the use of a bifunctional organic linker incorporating carboxylate and triazole groups for constructing a dynamic metal-organic framework (MOF) based on a Cu(II)-hydroxo cluster. This MOF exhibited selective sorption of CO2 over N2 and CH4, demonstrating the potential of triazole-based linkers in environmental and energy applications (Chen et al., 2015).

Mechanism of Action

Safety and Hazards

The safety data sheet for this compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name |

2,2,2-trifluoroethyl 3-oxo-2H-indazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O3/c11-10(12,13)5-18-9(17)15-7-4-2-1-3-6(7)8(16)14-15/h1-4H,5H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHDNBDMCRMWNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN2C(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2588150.png)

![7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2588154.png)

![6-Methylsulfonyl-N-[[(1R,2R)-2-pyridin-3-ylcyclopropyl]methyl]pyridine-3-carboxamide](/img/structure/B2588155.png)

![2-chloro-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B2588160.png)

![5-(2-(4-chlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2588162.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2588163.png)

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2588165.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2588169.png)